molecular formula C17H22N2O4 B8194982 Boc-D-Trp-OMe CAS No. 151872-21-8

Boc-D-Trp-OMe

Cat. No.: B8194982
CAS No.: 151872-21-8
M. Wt: 318.4 g/mol
InChI Key: QXLOVPXUZAOKBL-CQSZACIVSA-N
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Description

Boc-D-Trp-OMe, also known as tert-butoxycarbonyl-D-tryptophan methyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl ester on the carboxyl group, which makes it a valuable intermediate in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Trp-OMe typically involves the protection of the amino group of D-tryptophan with a Boc group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:

    Protection of the Amino Group: D-tryptophan is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-D-Trp.

    Esterification of the Carboxyl Group: Boc-D-Trp is then treated with methanol and a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Protection: Using industrial-grade Boc2O and sodium hydroxide.

    Esterification: Conducted in large reactors with methanol and sulfuric acid, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Trp-OMe undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

    Hydrolysis: Conversion of the methyl ester to a carboxylic acid using bases like sodium hydroxide.

    Substitution: Reactions involving the indole ring of tryptophan, such as electrophilic substitution.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Hydrolysis: Sodium hydroxide in aqueous solution is used to hydrolyze the ester group.

    Substitution: Electrophilic reagents like halogens or nitrating agents can react with the indole ring under mild conditions.

Major Products Formed

    Deprotection: D-tryptophan methyl ester.

    Hydrolysis: Boc-D-tryptophan.

    Substitution: Various substituted tryptophan derivatives depending on the electrophile used.

Scientific Research Applications

Boc-D-Trp-OMe is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Boc-D-Trp-OMe primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The indole ring of tryptophan can also participate in various biochemical interactions, contributing to the biological activity of the peptides.

Comparison with Similar Compounds

Similar Compounds

    Boc-Trp-OMe: The L-isomer of Boc-D-Trp-OMe, used similarly in peptide synthesis.

    Fmoc-D-Trp-OMe: Another protected form of D-tryptophan, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

    Z-D-Trp-OMe: Uses the benzyloxycarbonyl (Z) group for protection.

Uniqueness

This compound is unique due to its specific protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.

Properties

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLOVPXUZAOKBL-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192391
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151872-21-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151872-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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